

1-Dodecanol CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Dodecanol**

Cat. No.: **B7769020**

[Get Quote](#)

An In-Depth Technical Guide to **1-Dodecanol** for Researchers and Drug Development Professionals

Introduction

1-Dodecanol, also widely known as lauryl alcohol, is a straight-chain fatty alcohol with the chemical formula $C_{12}H_{26}O$.^[1] It is a versatile organic compound that finds extensive application across various industries, including pharmaceuticals, cosmetics, and detergents.^[2] For researchers and professionals in drug development, **1-dodecanol** is of particular interest due to its properties as a solvent, emulsifier, and penetration enhancer. This guide provides a comprehensive overview of **1-dodecanol**, focusing on its core chemical attributes, synthesis, applications, and safety, with a special emphasis on its relevance in a research and development setting.

Chemical and Physical Properties

1-Dodecanol is a colorless, waxy solid at room temperature with a mild, fatty, or floral odor.^[3] Its long 12-carbon aliphatic chain renders it largely nonpolar, making it insoluble in water but soluble in organic solvents like ethanol and ether.^[3] This amphipathic nature, with a hydrophobic carbon tail and a hydrophilic hydroxyl group, is central to many of its applications, particularly in the formation of surfactants and emulsions.

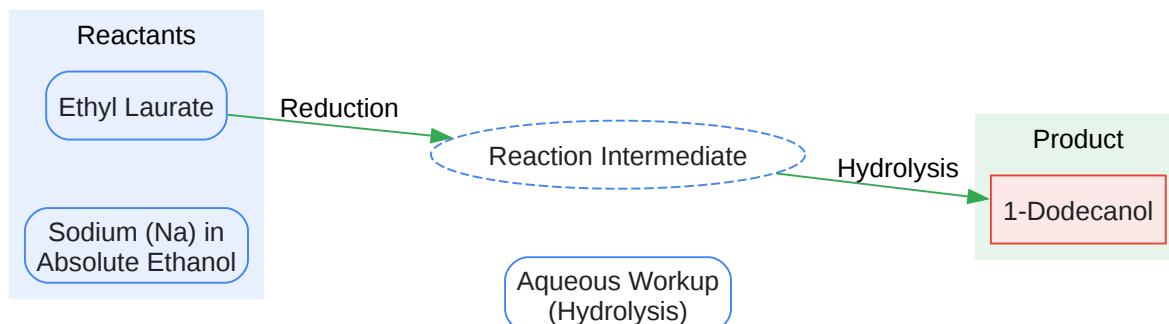
Table 1: Physicochemical Properties of **1-Dodecanol**

Property	Value	Source(s)
CAS Number	112-53-8	[4] [5]
Molecular Weight	186.33 g/mol	[1] [6]
Molecular Formula	C ₁₂ H ₂₆ O	[4] [5]
Synonyms	Dodecyl alcohol, Lauryl alcohol, Alcohol C12	[1] [7]
Appearance	Colorless solid or liquid	[7]
Melting Point	22-26 °C (72-79 °F)	[7]
Boiling Point	260-262 °C (500-504 °F)	[7]
Density	0.833 g/mL at 25 °C	[7]
Vapor Pressure	0.1 mmHg at 20 °C	[7]
Solubility in Water	Slightly soluble (1 g/L at 23 °C)	[7]

Synthesis of 1-Dodecanol

The production of **1-dodecanol** can be achieved through both industrial-scale processes and classic laboratory methods.

Industrial Production


The primary industrial routes for synthesizing **1-dodecanol** rely on natural fats and oils or petrochemical feedstocks.

- Hydrogenation of Fatty Acids/Esters: A common method involves the extraction and hydrolysis of lauric acid from coconut oil or palm kernel oil. The resulting lauric acid is then esterified to methyl laurate, which is subsequently reduced to **1-dodecanol** via catalytic hydrogenation under high pressure.[\[6\]](#)[\[8\]](#) Copper-chromium catalysts are often employed in this process.[\[6\]](#)
- Ziegler Process: A synthetic route starts with ethylene, which is oligomerized using a triethylaluminium catalyst. The resulting trialkylaluminium compound is then oxidized and

hydrolyzed to produce a mixture of even-numbered fatty alcohols, from which **1-dodecanol** is separated by fractional distillation.[1]

Laboratory Synthesis: Bouveault-Blanc Reduction

A classic laboratory method for preparing **1-dodecanol** is the Bouveault-Blanc reduction of its corresponding ester, ethyl laurate.[1] This reaction uses metallic sodium in an absolute alcohol, typically ethanol, to reduce the ester to the primary alcohol.[8] While effective, this method requires careful handling of metallic sodium and anhydrous conditions.

[Click to download full resolution via product page](#)

Caption: Bouveault-Blanc reduction for **1-dodecanol** synthesis.

Key Applications in Research and Drug Development

1-Dodecanol's unique physicochemical properties make it a valuable component in several areas of pharmaceutical research.

Surfactant Synthesis

One of the most significant industrial applications of **1-dodecanol** is as a precursor for anionic surfactants, most notably Sodium Lauryl Sulfate (SLS) and Sodium Laureth Sulfate (SLES).[1] These surfactants are widely used as detergents, foaming agents, and emulsifiers in

pharmaceutical and personal care products. The synthesis involves the sulfation of the hydroxyl group of **1-dodecanol**, followed by neutralization.[\[1\]](#)

Topical and Transdermal Formulations

In drug development, **1-dodecanol** serves multiple roles in semi-solid and liquid formulations intended for skin application:

- Emollient: It softens and soothes the skin, improving the texture and feel of creams and lotions.[\[2\]](#)
- Emulsifier/Stabilizer: It helps to create and stabilize emulsions of oil and water, which are common bases for topical drugs.[\[2\]](#)[\[3\]](#)
- Solvent: Its lipophilic nature allows it to dissolve poorly water-soluble active pharmaceutical ingredients (APIs), which can enhance their bioavailability in topical formulations.[\[3\]](#)

Skin Penetration Enhancer

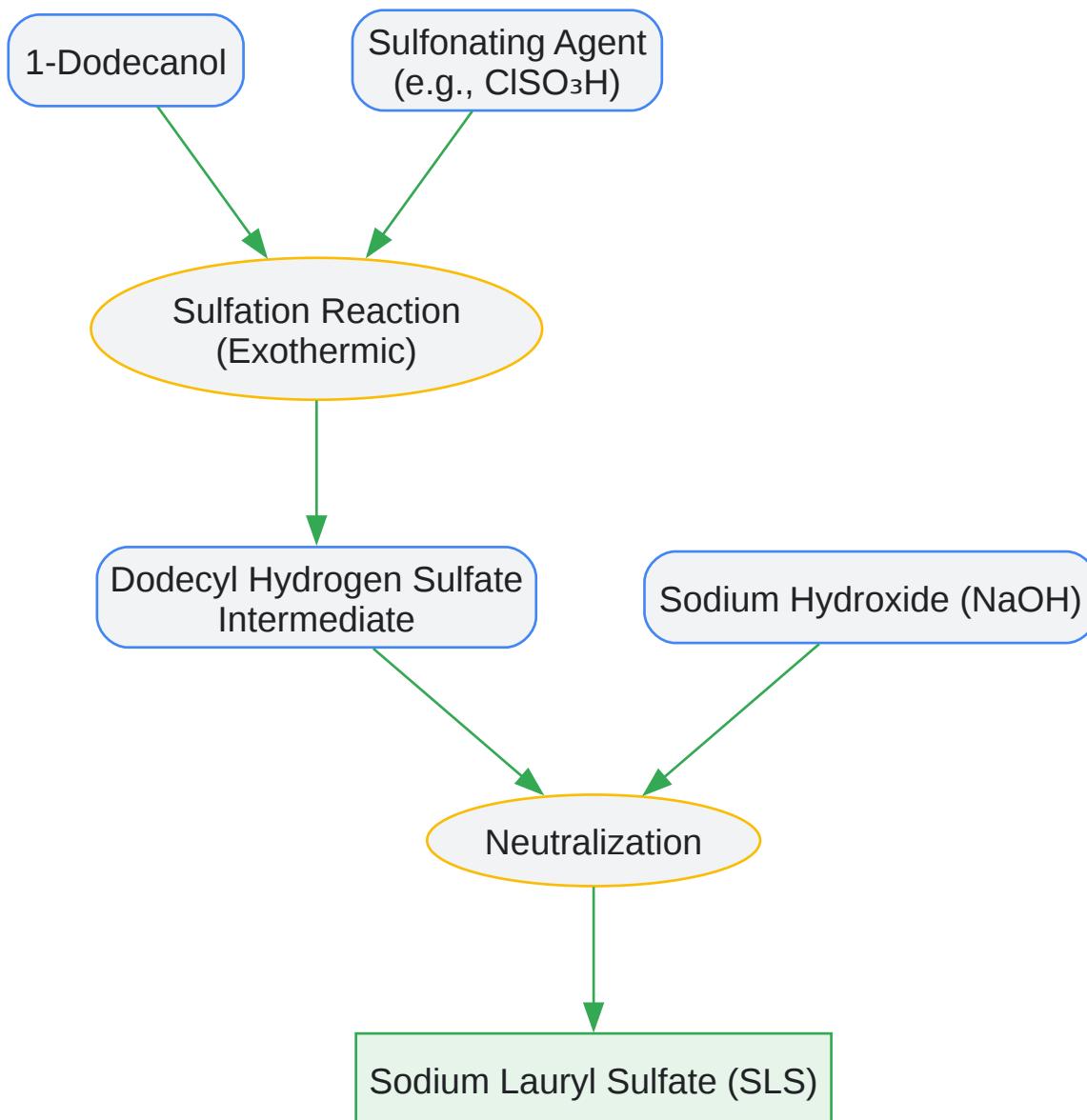
For transdermal drug delivery, where the goal is to deliver a drug through the skin into the systemic circulation, overcoming the barrier function of the stratum corneum is a major challenge. **1-Dodecanol** has been investigated as a chemical penetration enhancer. Fatty alcohols can reversibly disrupt the highly ordered lipid structure of the stratum corneum, thereby increasing the permeation of drug molecules.[\[9\]](#)[\[10\]](#) Studies have shown that the permeation enhancement effect of fatty alcohols is dependent on their carbon chain length, with C10 (decanol) and C12 (dodecanol) often showing significant activity.[\[11\]](#)

Dispersive Liquid-Liquid Microextraction (DLLME)

In analytical chemistry, **1-dodecanol** is used as a low-density, low-toxicity extraction solvent in DLLME.[\[7\]](#) This technique is used for the preconcentration of trace analytes from aqueous samples, such as determining drug residues in water.[\[12\]](#) Its low volatility and immiscibility with water make it an effective and environmentally friendlier alternative to traditional chlorinated solvents.[\[13\]](#)

Experimental Protocols

Protocol 1: Synthesis of Sodium Lauryl Sulfate (SLS)


This protocol outlines the laboratory-scale synthesis of SLS from **1-dodecanol**.

Materials:

- **1-Dodecanol**
- Chlorosulfonic acid (or sulfur trioxide)
- Sodium hydroxide (NaOH) solution (e.g., 20-30%)
- Ice bath
- Reaction flask with a stirrer and dropping funnel

Procedure:

- Place a measured amount of **1-dodecanol** into the reaction flask and cool it in an ice bath.
- Slowly add chlorosulfonic acid dropwise to the cooled **1-dodecanol** with constant stirring. This is a highly exothermic reaction and the temperature should be carefully controlled.[8] The molar ratio of **1-dodecanol** to chlorosulfonic acid should be approximately 1:1.
- After the addition is complete, allow the reaction to proceed for a set time (e.g., 1-2 hours) to ensure complete sulfation, forming dodecyl hydrogen sulfate.
- Slowly add the NaOH solution to the reaction mixture to neutralize the dodecyl hydrogen sulfate. The pH should be monitored and adjusted to neutral (pH 7-8).[3]
- The resulting product is an aqueous solution of sodium lauryl sulfate, which can be further purified by washing with an organic solvent like ether to remove any unreacted alcohol and then dried.[6]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of Sodium Lauryl Sulfate.

Protocol 2: In Vitro Skin Permeation Study

This protocol describes a typical experiment to evaluate the effect of **1-dodecanol** as a penetration enhancer using a Franz diffusion cell.

Materials:

- Franz diffusion cells

- Excised skin membrane (e.g., from hairless rats or human cadavers)
- Model drug (e.g., melatonin, hydrocortisone)
- Donor solution: Saturated solution of the model drug in a vehicle (e.g., water:ethanol 40:60)
- Enhancer solution: Donor solution containing 5% w/v **1-dodecanol**
- Receptor solution: Phosphate-buffered saline (PBS), pH 7.4
- Analytical instrument for drug quantification (e.g., HPLC)

Procedure:

- Mount the excised skin membrane onto the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
- Fill the receptor compartment with pre-warmed (37 °C) receptor solution and ensure no air bubbles are trapped beneath the skin.
- Apply the enhancer solution (or the control donor solution without enhancer) to the donor compartment.^[11]
- At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from the receptor compartment for drug analysis and replace it with an equal volume of fresh, pre-warmed receptor solution.
- Analyze the drug concentration in the collected samples using a validated HPLC method.
- Calculate the cumulative amount of drug permeated per unit area over time. The slope of the linear portion of this plot gives the steady-state flux (J_{ss}).
- The enhancement ratio (ER) is calculated by dividing the flux of the drug with the enhancer by the flux of the drug without the enhancer.

Safety and Toxicology

1-Dodecanol is considered to have low acute toxicity.[14] However, it can be irritating to the eyes and skin upon direct contact.[12][15] Inhalation of vapors may cause dizziness or respiratory irritation.[12] While it is used in cosmetics, formulations are designed to minimize irritation potential. For laboratory use, appropriate personal protective equipment, such as gloves and safety glasses, should be worn, and work should be conducted in a well-ventilated area.[12] It is also classified as very toxic to aquatic organisms, and release into the environment should be avoided.[12]

Table 2: Toxicological Data for **1-Dodecanol**

Toxicity Metric	Species	Route	Value	Source(s)
LD50	Rat	Oral	>2,000 mg/kg	[15]
LD50	Rabbit	Dermal	8,000 mg/kg	[15]
LC50	Rat	Inhalation	>71 mg/L/1h	[15]
Eye Irritation	-	-	Causes serious eye irritation	[15]

Conclusion

1-Dodecanol is a foundational chemical with a well-established profile and diverse applications relevant to pharmaceutical sciences. Its CAS number is 112-53-8 and its molecular weight is 186.33 g/mol. Beyond its role as a precursor in the synthesis of widely used surfactants, its utility as an emollient, solvent, and particularly as a skin penetration enhancer, makes it a valuable tool for drug development professionals. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the formulation of safe and effective therapeutic products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dodecanol - Wikipedia [en.wikipedia.org]
- 2. pmda.go.jp [pmda.go.jp]
- 3. CN103058894A - Production method of high-purity sodium dodecyl sulfate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. usp.org [usp.org]
- 7. researchgate.net [researchgate.net]
- 8. Production method of high-purity sodium dodecyl sulfate - Eureka | Patsnap [eureka.patsnap.com]
- 9. Design of in vitro skin permeation studies according to the EMA guideline on quality of transdermal patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sciencemadness Discussion Board - lauryl alcohol synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
- 12. Green Synthesis of Silver Nanoparticles (AgNPs), Structural Characterization, and their Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of silver nanoparticles: chemical, physical and biological methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Silver Nanoparticles: Synthesis and Application for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro evaluation of a series of N-dodecanoyl-L-amino acid methyl esters as dermal penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Dodecanol CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7769020#1-dodecanol-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b7769020#1-dodecanol-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com